Mavelertinib

Content Navigation

Mavelertinib addresses the critical need for a T790M-targeting EGFR inhibitor that avoids wild-type EGFR cross-reactivity in high-sensitivity probe and assay development.

- IC50 3-12 nM against T790M double mutants; spares 97% of the kinome for unambiguous mutant readouts.

- Pyrrolidine-linked acrylamide scaffold shows negligible WT EGFR binding vs. micromolar cross-reactivity of osimertinib-based probes.

- Ideal benchmark for screening fourth-generation C797S inhibitors and X-ray crystallography studies.

CAS Number

Product Name

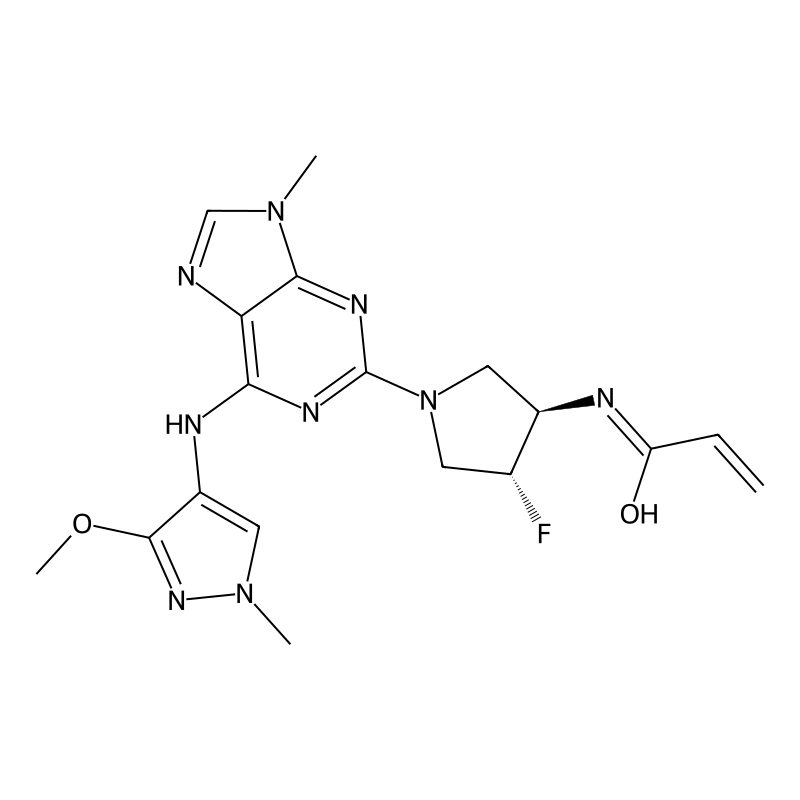

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Mavelertinib (PF-06747775) is a third-generation, orally bioavailable, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Structurally distinct from early-generation quinazolines, it utilizes a pyrrolopyrimidine scaffold with an acrylamide warhead to form a covalent bond with the Cys797 residue in the EGFR ATP-binding pocket. Mavelertinib is engineered specifically to target sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation while strictly sparing wild-type (WT) EGFR [1]. For procurement professionals and assay developers, its primary value lies in its exceptional kinase selectivity and WT-sparing profile, making it an ideal precursor for diagnostic probes and a high-fidelity benchmark in mutant-specific oncology models [2].

Research Fit

References

- [1] Planken S, et al. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design. J Med Chem. 2017 Apr 13;60(7):3002-3019.

- [2] Chemical Probes Derived from Third-Generation EGFR-TKIs as Potential Companion Diagnostic Tools for Targeted Therapy. ACS Chem. Biol. 2026.

Substituting Mavelertinib with first-generation TKIs (like erlotinib or gefitinib) is non-viable in T790M-positive models, as those agents lack the covalent mechanism required to overcome ATP-affinity shifts caused by the gatekeeper mutation [1]. More importantly, while Osimertinib (AZD9291) is the standard third-generation clinical benchmark, it is not fully interchangeable with Mavelertinib in highly sensitive laboratory applications. Structural differences—specifically Mavelertinib's pyrrolidine-linked acrylamide and fluorine substitution—grant it a tighter selectivity window against WT EGFR. When derivatized into chemical probes, Osimertinib analogs retain low-micromolar cross-reactivity with WT EGFR, whereas Mavelertinib analogs exhibit minimal WT binding[2]. Consequently, using Osimertinib as a generic substitute in diagnostic or imaging assays introduces unacceptable background noise, necessitating the procurement of Mavelertinib for high-fidelity mutant discrimination.

Substitution Risk

Potency profile divergence

IC50 values across EGFR variants differ materially among third-generation TKIs, altering concentration-response interpretation in cellular models.

WT-sparing selectivity mismatch

Wild-type EGFR inhibition levels vary widely; substituting without verification may shift off-target endpoint readouts in normal tissue controls.

Allosteric synergy context mismatch

Mavelertinib lacks cooperative binding with allosteric inhibitor JBJ-125, while osimertinib and naquotinib enhance it, changing combination pharmacology outcomes.

References

- [1] Planken S, et al. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design. J Med Chem. 2017 Apr 13;60(7):3002-3019.

- [2] Chemical Probes Derived from Third-Generation EGFR-TKIs as Potential Companion Diagnostic Tools for Targeted Therapy. ACS Chem. Biol. 2026.

EGFR T790M Mutant Selectivity Profile

Mavelertinib demonstrates potent irreversible inhibition of mutant EGFR while maintaining a wide therapeutic window against wild-type EGFR. In biochemical assays, Mavelertinib yields IC50 values of 3 nM for the T790M/Del double mutant and 12 nM for the T790M/L858R double mutant. In contrast, its IC50 against WT EGFR is 307 nM [1]. This represents an approximately 25- to 100-fold selectivity margin for the mutant over the wild-type kinase.

| Evidence Dimension | In vitro IC50 for EGFR kinase inhibition |

| Target Compound Data | 3 nM (T790M/Del) and 12 nM (T790M/L858R) |

| Comparator Or Baseline | WT EGFR baseline (IC50 = 307 nM) |

| Quantified Difference | ~25x to 100x selectivity for mutant over WT EGFR |

| Conditions | In vitro kinase inhibition assay |

This strict WT-sparing profile is critical for researchers requiring a clean pharmacological tool that avoids the mechanism-based toxicity and off-target signaling interference typical of pan-EGFR inhibitors.

WT-Sparing Probe Selectivity Comparison

When modifying third-generation TKIs into alkyne-tagged chemical probes for companion diagnostics, the core scaffold dictates target specificity. In a direct comparison, an Osimertinib-derived probe (AZD9291-yne) exhibited low-micromolar cross-reactivity (IC50 = 3.0–3.5 μM) against WT EGFR cancer cell lines (A549 and A431). Conversely, the Mavelertinib-derived probe (PF-06747775-yne) showed minimal activity against WT EGFR while retaining nanomolar potency against mutants [1]. The Mavelertinib scaffold inherently provides a cleaner background for mutant-specific labeling.

| Evidence Dimension | WT EGFR cross-reactivity (IC50) of alkyne-derivatized probes |

| Target Compound Data | Minimal activity against WT EGFR cells |

| Comparator Or Baseline | Osimertinib-derived probe (AZD9291-yne) IC50 = 3.0–3.5 μM |

| Quantified Difference | Mavelertinib scaffold eliminates the low-micromolar WT cross-reactivity seen with Osimertinib |

| Conditions | Proliferation-inhibitory activity in A549 and A431 WT EGFR cell lines |

Procuring Mavelertinib over Osimertinib as a synthetic precursor is essential for developing high-contrast diagnostic imaging agents that require zero WT EGFR background interference.

Kinome-Wide Off-Target Profiling

Beyond EGFR selectivity, Mavelertinib exhibits an exceptionally clean profile across the broader kinome. When screened against a panel of 273 non-target kinases, Mavelertinib showed less than 50% inhibition against 97% of the panel at pharmacologically relevant concentrations (only 7 kinases showed potential for inhibition) [1]. Furthermore, it demonstrates negligible cardiac liability, inhibiting the hERG potassium channel with an IC50 > 100 μM [2].

| Evidence Dimension | Off-target kinase inhibition and hERG liability |

| Target Compound Data | <50% inhibition in 266/273 kinases; hERG IC50 > 100 μM |

| Comparator Or Baseline | Standard broad-spectrum TKI baseline (high off-target liability) |

| Quantified Difference | 97% of non-target kinases spared; virtually zero hERG binding |

| Conditions | In vitro 273-kinase panel screen and hERG patch-clamp assay |

Ensures that phenotypic observations in complex cellular or animal models are driven exclusively by EGFR modulation, reducing the need for secondary deconvolution of off-target effects and improving assay reproducibility.

Companion Diagnostic Probe Development

Because of its superior WT-sparing selectivity compared to Osimertinib, Mavelertinib is the preferred scaffold for synthesizing fluorescent or alkyne-tagged activity-based protein profiling (ABPP) probes. It allows for the precise visualization and quantification of active EGFR mutants in clinical specimens and xenograft models without WT background noise[1].

T790M Resistance In Vitro Modeling

Mavelertinib's highly quantified IC50 values (3–12 nM) against T790M double mutants, combined with its lack of off-target kinase inhibition (sparing 97% of the kinome), makes it an ideal positive control or benchmark inhibitor in cellular assays evaluating novel fourth-generation (C797S-targeting) TKIs [2].

Structural Biology & Inhibitor Design

The unique pyrrolidine-linked acrylamide and specific fluorine substitution of Mavelertinib provide a distinct binding pose compared to anilinopyrimidine-based TKIs. It serves as a critical reference compound in X-ray crystallography and computational chemistry for optimizing new reversible or allosteric inhibitors targeting the EGFR ATP-binding pocket [2].

Application Fit Matrix

References

- [1] Chemical Probes Derived from Third-Generation EGFR-TKIs as Potential Companion Diagnostic Tools for Targeted Therapy. ACS Chem. Biol. 2026.

- [2] Planken S, et al. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design. J Med Chem. 2017 Apr 13;60(7):3002-3019.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Wang S, Cang S, Liu D. Third-generation inhibitors targeting EGFR T790M

Explore Compound Types

O4Si-4